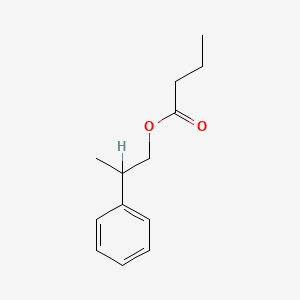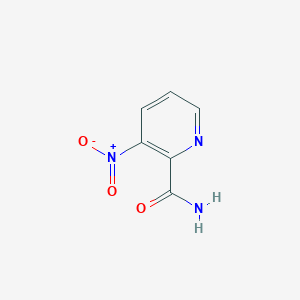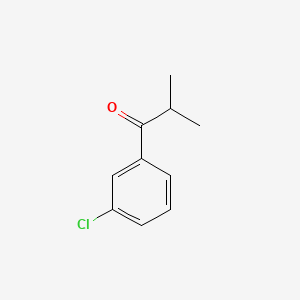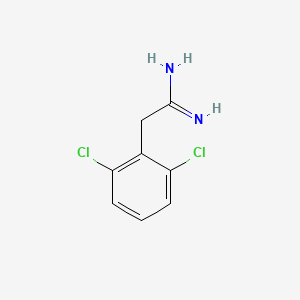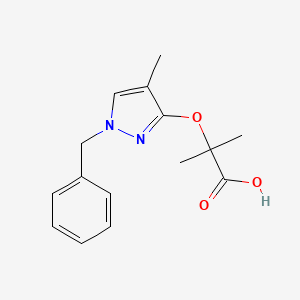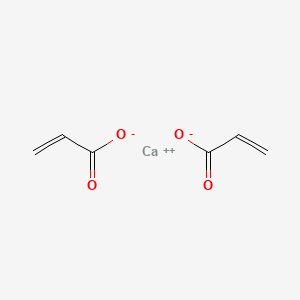
3-(2-Phenylethyl)pyridine
Descripción general
Descripción
3-(2-Phenylethyl)pyridine is a chemical compound with the molecular formula C13H13N . It has a molecular weight of 183.249 Da and is also known by other names such as 2-phenethyl-pyridine and 2-Phenethylpyridine .
Synthesis Analysis
The synthesis of pyridine derivatives, including this compound, often involves the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution . This affords the corresponding chalcone, which is used as a precursor to prepare a new series of pyridine derivatives . The treatment of the latter chalcone with 2-cyanothioacetamide affords the corresponding pyridinethione, which is used as a precursor to synthesize the targeted thienopyridine derivatives .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The structure of the synthesized compounds was confirmed chemically by their preparations with other pathways and their spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 4-bromo acetophenone and vetraldehyde in ethanol and sodium hydroxide solution . This reaction affords the corresponding chalcone, which is then treated with 2-cyanothioacetamide to afford the corresponding pyridinethione . The pyridinethione is then used as a precursor to synthesize the targeted thienopyridine derivatives .Physical And Chemical Properties Analysis
This compound has a molecular formula of C13H13N and a molecular weight of 183.249 Da . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
1. Metabotropic Glutamate Receptor Antagonist
2-Methyl-6-(phenylethynyl)pyridine (3), a close derivative of 3-(2-Phenylethyl)pyridine, has been identified as a potent noncompetitive metabotropic glutamate subtype 5 receptor antagonist. This compound has shown potential in characterizing the pharmacology of mGlu5 receptors and exhibits anxiolytic activity in animal models, suggesting its utility in therapeutic applications related to anxiety disorders (Cosford et al., 2003).
2. Synthesis of Arylthieno Pyridines
A method involving the use of 3-(1-arylalkenyl)-2-[(1-phenylethyl)sulfanyl]pyridines, a compound structurally related to this compound, was developed for synthesizing arylthieno pyridines. This process is important in organic synthesis, expanding the range of potential compounds for various applications (Kobayashi et al., 2009).
3. Photophysical Properties in Organic Light-Emitting Diodes (OLEDs)
Compounds containing 3-(1H-pyrazol-1-yl)pyridine, akin to this compound, have been used as electron-transporting units in bipolar host materials for phosphorescent OLEDs. The modification of these compounds can significantly influence the optoelectronic parameters, such as triplet energy and efficiency in OLEDs, suggesting their importance in electronic device applications (Li et al., 2016).
4. Antitumor Activity
Derivatives of this compound have been studied for their potential in cancer treatment. For instance, enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide were synthesized and evaluated for their antitumor activities, highlighting the compound's potential in oncological therapeutics (Zhou et al., 2015).
5. Development of New Chemical Synthesis Methods
Compounds structurally similar to this compound have been used to explore new synthetic routes in organic chemistry. For example, reactions involving substituted 2-phenylethyl m-nitrobenzenesulfonates with pyridines have been studied to understand the kinetics and reactivity of these systems, which are crucial for developing new synthetic methodologies (Yoh et al., 1987).
Mecanismo De Acción
While the specific mechanism of action for 3-(2-Phenylethyl)pyridine is not explicitly mentioned in the search results, it’s worth noting that pyridine derivatives have been studied for their biological and pharmacological activities . Some of these compounds have been shown to have antibacterial properties .
Direcciones Futuras
Pyridine derivatives, including 3-(2-Phenylethyl)pyridine, continue to be an area of interest in research due to their potential biological and pharmacological activities . Future research may focus on further understanding the synthesis, structure, and properties of these compounds, as well as their potential applications in various fields .
Propiedades
IUPAC Name |
3-(2-phenylethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13/h1-7,10-11H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKCYWXEHAMAQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80285712 | |
| Record name | 3-(2-phenylethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6312-09-0 | |
| Record name | MLS002608433 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42667 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-phenylethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Nitrophenyl)azo]naphthalen-2-amine](/img/structure/B1594371.png)
